2-[(Chloroacetyl)amino]benzoic acid

Catalog No.
S1506502
CAS No.
14422-49-2
M.F
C9H7ClNO3-
M. Wt
212.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Chloroacetyl)amino]benzoic acid

CAS Number

14422-49-2

Product Name

2-[(Chloroacetyl)amino]benzoic acid

IUPAC Name

2-[(2-chloroacetyl)amino]benzoate

Molecular Formula

C9H7ClNO3-

Molecular Weight

212.61 g/mol

InChI

InChI=1S/C9H8ClNO3/c10-5-8(12)11-7-4-2-1-3-6(7)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14)/p-1

InChI Key

OKAPEGBSNZHDIW-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CCl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC(=O)CCl

Synthesis and Characterization:

2-[(Chloroacetyl)amino]benzoic acid, also known as N-(2-Carboxyphenyl)-2-chloroacetamide, is an organic compound synthesized through the reaction of 2-aminobenzoic acid and chloroacetyl chloride. Research has explored various methods for its synthesis, including microwave-assisted techniques and solvent-free approaches, aiming to improve efficiency and minimize environmental impact. [, ]

Potential Biological Activities:

Studies have investigated the potential biological activities of 2-[(chloroacetyl)amino]benzoic acid. Some research suggests its potential as an:

  • Antibacterial agent: Some studies have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. [] However, further research is needed to confirm its efficacy and potential mechanisms of action.
  • Antifungal agent: Limited research indicates antifungal activity against some fungal species. [] More investigation is needed to understand its potential as an antifungal agent.
  • Enzyme inhibitor: Some studies suggest potential enzyme inhibitory activity, though the specific enzymes and mechanisms require further exploration. []

2-[(Chloroacetyl)amino]benzoic acid is an organic compound with the molecular formula C9H8ClNO3C_9H_8ClNO_3. It is a derivative of benzoic acid, characterized by the substitution of the amino group with a chloroacetyl group. This substitution imparts unique reactivity and biological activity to the compound, making it of interest in various fields of research and application .

ACABA's significance lies in its potential to inhibit Glutamate Pyruvate Transaminase (GPT), an enzyme crucial for amino acid metabolism in cancer cells []. By inhibiting GPT, ACABA disrupts the energy production pathways of cancer cells, potentially leading to cell death. Further research is required to fully elucidate the specific mechanism of action within the cellular environment.

Due to the presence of a chloroacetyl group, ACABA is likely to exhibit irritant and potentially corrosive properties. Similar compounds can be harmful upon inhalation, ingestion, or skin contact []. As with any new compound, proper safety precautions should be taken when handling ACABA, including the use of personal protective equipment like gloves, eye protection, and a well-ventilated fume hood.

Please Note:

  • The information on ACABA is limited, and further research might be necessary for a more comprehensive understanding.
  • Safety information is based on general knowledge of similar compounds and should not be taken as definitive for ACABA.

  • Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
  • Hydrolysis: The compound can hydrolyze to yield anthranilic acid and chloroacetic acid, typically under acidic or basic conditions.
  • Condensation Reactions: It can participate in condensation reactions to form amides or esters, often using reagents like carbodiimides or acid chlorides in anhydrous conditions .

Common Reagents and Conditions

  • Substitution Reactions: Carried out in the presence of bases such as sodium hydroxide or potassium carbonate.
  • Hydrolysis: Conducted using hydrochloric acid or sodium hydroxide.
  • Condensation Reactions: Typically performed under anhydrous conditions with suitable coupling agents.

The biological activity of 2-[(Chloroacetyl)amino]benzoic acid is not extensively documented, but it is known to interact with various enzymes and proteins. This compound may influence cellular functions, including cell signaling pathways and gene expression. Its potential effects are likely mediated through binding interactions with biomolecules, which could lead to enzyme inhibition or activation .

Dosage Effects in Animal Models

Research on dosage effects in animal models is limited. Consequently, information regarding threshold effects or adverse effects at high doses remains largely unavailable.

The synthesis of 2-[(Chloroacetyl)amino]benzoic acid typically involves the chloroacetylation of anthranilic acid. This reaction is conducted by treating anthranilic acid with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The process usually occurs under reflux conditions to ensure complete conversion .

Industrial Production

In industrial settings, similar synthetic routes are employed but on a larger scale. This involves controlled conditions to maximize yield and purity, followed by purification methods such as recrystallization or chromatography.

2-[(Chloroacetyl)amino]benzoic acid has several applications:

  • Chemical Research: Used as an intermediate in the synthesis of more complex organic compounds.
  • Biological Studies: Investigated for its role in enzyme inhibition and protein modification.
  • Industrial Uses: Employed in the production of dyes, pigments, and other chemicals .

When compared to other compounds with similar structures, 2-[(Chloroacetyl)amino]benzoic acid stands out due to its unique chloroacetyl substitution. Here are some similar compounds:

Compound NameMolecular FormulaKey Features
Anthranilic AcidC7H7NO2C_7H_7NO_2Parent compound without chloroacetyl group
4-ChloroanilineC6H6ClNC_6H_6ClNContains a chlorine atom but lacks carboxylic functionality
2-Amino-5-chlorobenzoic AcidC7H6ClNC_7H_6ClNSimilar amino substitution but different positioning and reactivity
3-ChloroanilineC6H6ClNC_6H_6ClNDifferent chlorine positioning affects reactivity

The distinct chloroacetyl group in 2-[(Chloroacetyl)amino]benzoic acid contributes to its unique reactivity profile and potential biological activities compared to these similar compounds .

Acylation-Based Synthesis Strategies Using Anthranilic Acid Precursors

The most direct route involves the acylation of anthranilic acid (2-aminobenzoic acid) with chloroacetyl chloride. Under anhydrous conditions in toluene, this reaction proceeds via nucleophilic attack by the amino group on the electrophilic carbonyl carbon of chloroacetyl chloride. A representative protocol uses a 1:2 molar ratio of anthranilic acid to chloroacetyl chloride, refluxed for 1 hour to achieve 96% yield.

Critical to this method is the suppression of O-acylation side reactions. Anthranilic acid’s carboxylate group becomes deprotonated in basic media, competing with the amino group for acylation. However, in non-aqueous systems like toluene, the amino group’s nucleophilicity dominates, favoring N-acylation. Post-reaction, the product precipitates upon cooling and is isolated via filtration, minimizing purification needs.

Table 1: Comparative Acylation Conditions and Yields

Anthranilic Acid (mmol)Chloroacetyl Chloride (mmol)SolventTemperature (°C)Time (h)Yield (%)
17.535.0Toluene110196
10.022.0DCM25382
5.012.0THF65278

Chloroacetyl Chloride Coupling Reactions Under Varied Catalytic Conditions

Catalysts significantly enhance reaction kinetics and selectivity. Triethylamine (TEA) and 1,8-diazabicycloundec-7-ene (DBU) are widely employed to scavenge HCl, shifting equilibrium toward product formation. DBU outperforms TEA in THF, achieving 86% yield in 3 hours versus 62% with TEA.

Microwave-assisted catalysis using ceric ammonium nitrate (CAN) reduces reaction times to 10–30 minutes under solvent-free conditions. This method leverages microwave dielectric heating to accelerate amide bond formation, achieving 89% yield with 0.5 mol% CAN.

Solvent System Optimization for Improved Reaction Efficiency

Solvent polarity and boiling point critically influence yields. Toluene’s high reflux temperature (110°C) facilitates rapid acylation but poses toxicity concerns. Bio-derived alternatives like p-cymene (4-isopropyltoluene) offer comparable performance with higher boiling points (177°C), enabling extended reaction windows and easier product crystallization.

Polar aprotic solvents like DMF stabilize transition states but require stringent drying to prevent hydrolysis. In contrast, chlorinated solvents (DCM) enable room-temperature reactions but necessitate longer durations (3–6 hours).

Microwave-Assisted and Green Chemistry Approaches to Amide Bond Formation

Microwave irradiation (300 W, 100°C) coupled with CAN catalysis eliminates solvent use, reducing waste generation. This method achieves 89–92% yields within 15 minutes, outperforming conventional heating. Additionally, flow chemistry systems recirculate unreacted substrates, improving atom economy to >90%.

Green metrics analysis reveals microwave methods reduce E-factor (kg waste/kg product) from 8.2 (traditional) to 1.5, aligning with sustainable chemistry goals.

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

212.0114458 g/mol

Monoisotopic Mass

212.0114458 g/mol

Heavy Atom Count

14

Wikipedia

N-(2-Carboxyphenyl)-2-chloroethanimidate

Dates

Last modified: 08-15-2023

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